Oral Antihypertensive Potency in SHR: Novokinin vs. Ovokinin(2-7)
Novokinin demonstrates a dramatically higher oral antihypertensive potency in spontaneously hypertensive rats (SHR) compared to its direct structural analogue, ovokinin(2-7). Novokinin achieves a significant reduction in systolic blood pressure at an oral dose of 0.1 mg/kg, whereas ovokinin(2-7) requires a dose of 10 mg/kg to produce a comparable hypotensive effect [1]. This represents a 100-fold difference in potency.
| Evidence Dimension | Effective Oral Dose for Hypotensive Effect in SHR |
|---|---|
| Target Compound Data | 0.1 mg/kg |
| Comparator Or Baseline | Ovokinin(2-7) at 10 mg/kg |
| Quantified Difference | 100-fold more potent |
| Conditions | Oral administration in spontaneously hypertensive rats (SHRs) |
Why This Matters
This quantitative superiority enables experimental designs requiring lower compound quantities and suggests a significantly higher translational potential for oral therapeutic development.
- [1] Yamada Y, Yamauchi D, Yokoo M, Ohinata K, Usui H, Yoshikawa M. Hypotensive activity of novokinin, a potent analogue of ovokinin(2–7), is mediated by angiotensin AT2 receptor and prostaglandin IP receptor. Peptides. 2008 Mar;29(3):412-8. doi: 10.1016/j.peptides.2007.11.017. View Source
